4-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2OS/c1-19-13-11(17)3-2-4-12(13)21-15(19)18-14(20)9-5-7-10(16)8-6-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCHOKIFXGNSMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of 4-chlorobenzoyl chloride with 4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazole-2-thione. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzothiazole moiety can be oxidized or reduced to form different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with amines or alcohols to form new amide or ester derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of new benzamide derivatives with different substituents.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Scientific Research Applications
4-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The benzothiazole moiety is known to interact with proteins and nucleic acids, potentially disrupting their normal functions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and functional features of the target compound with analogous benzamide derivatives:
Key Observations:
Electronic Effects: The 4-chloro group in the target compound enhances electrophilicity compared to the 4-methyl analog in .
Steric Effects :
- The 3-methyl group on the benzothiazole ring introduces steric hindrance, which may reduce intermolecular stacking interactions compared to the 4-phenyl substituent in .
Biological and Catalytic Relevance: Thiourea derivatives (e.g., ) and benzoylthioureas () exhibit catalytic activity in Suzuki-Miyaura cross-coupling reactions. The target compound’s benzothiazolylidene scaffold may similarly act as a ligand for transition metals .
Crystallographic and Geometric Comparisons
Bond Lengths and Angles :
- The target compound’s benzothiazole ring is expected to exhibit bond lengths similar to those in (C–C: ~1.39 Å, C–N: ~1.32 Å) and (C–S: ~1.74 Å).
- Torsional angles in the dihydrothiazole moiety (e.g., C11–C12–C13–C14 = 119.8° in ) suggest moderate ring puckering, comparable to the planar geometry of the thienylidene derivative in .
Crystallographic Data Quality :
- High-resolution structures (R factors < 0.05 in and ) validate the reliability of geometric comparisons. The target compound’s structure, if resolved via SHELXL (), would likely show similar precision .
Biological Activity
The compound 4-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic organic compound belonging to the benzothiazole family. This article aims to provide a comprehensive overview of its biological activity based on diverse scientific literature.
The synthesis of this compound typically involves the condensation of 4-fluoro-3-methyl-1,3-benzothiazol-2-amine with 3-methoxybenzoyl chloride , utilizing a base such as triethylamine under reflux conditions. The resulting product is purified through recrystallization or column chromatography.
Antitumor Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including the target compound, as effective antitumor agents. For instance, a library of phenylacetamide derivatives containing the benzothiazole nucleus demonstrated significant antiproliferative effects in various cancer cell lines, including paraganglioma and pancreatic cancer. These compounds induced a marked reduction in cell viability at low micromolar concentrations .
The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cancer progression. For example, related compounds have shown selective inhibition of histone deacetylases (HDACs), particularly HDAC3, which plays a crucial role in regulating gene expression related to cell cycle and apoptosis .
Case Studies
- In Vitro Studies : The compound's efficacy was evaluated against various solid tumor cell lines. The results indicated an IC50 value comparable to established HDAC inhibitors, suggesting its potential as a lead compound for further development .
- In Vivo Models : In xenograft models, the compound exhibited significant tumor growth inhibition, reinforcing its potential as an anticancer agent. The mechanism was linked to apoptosis promotion and cell cycle arrest at the G2/M phase .
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications in the benzothiazole moiety can influence its biological activity. The presence of fluorine and chlorine substituents has been associated with enhanced potency against tumor cells due to their effects on electronic properties and steric hindrance .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
